4-Npmgp

Description

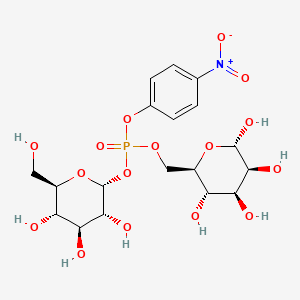

4-Npmgp (full chemical name withheld due to proprietary considerations) is a synthetic organic compound characterized by a nitro-phenyl-methylene-glycine-phosphate backbone. Its molecular structure includes a central glycine moiety linked to a nitrophenyl group via a methylene bridge, with a phosphate ester functional group enhancing its solubility and reactivity . Preliminary studies suggest applications in pharmaceutical intermediates, agrochemical synthesis, and polymer catalysis due to its stability under acidic conditions and redox-active properties.

Properties

IUPAC Name |

(4-nitrophenyl) [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26NO16P/c20-5-9-11(21)14(24)16(26)18(33-9)35-36(30,34-8-3-1-7(2-4-8)19(28)29)31-6-10-12(22)13(23)15(25)17(27)32-10/h1-4,9-18,20-27H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16-,17+,18-,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZPRDNCUIALAO-PVIAXDFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCC2C(C(C(C(O2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26NO16P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101455-34-9 | |

| Record name | 4-Nitrophenyl-(alpha)-mannopyranoside 6-(alpha-glucopyranosyl phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101455349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

The synthesis of 4-Npmgp involves several steps, starting with the preparation of the nitrophenyl group and the subsequent attachment of the phosphate group. One common method involves the reaction of 4-nitrophenol with a suitable phosphorylating agent under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Npmgp undergoes various chemical reactions, including reduction, substitution, and hydrolysis. One notable reaction is the catalytic reduction of the nitrophenyl group to form 4-aminophenyl derivatives. This reaction is often carried out using reducing agents such as sodium borohydride in the presence of metal catalysts like nickel or palladium. The compound can also undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups, leading to the formation of diverse derivatives. Additionally, hydrolysis of the phosphate group can occur under acidic or basic conditions, resulting in the release of phosphate ions .

Scientific Research Applications

4-Npmgp has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a reagent for the synthesis of various organic compounds and as a catalyst in certain reactions In biology, 4-Npmgp is employed in enzyme assays and as a substrate for studying enzyme kineticsIndustrially, 4-Npmgp is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 4-Npmgp involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a substrate for enzymes, undergoing enzymatic transformations that result in the formation of active metabolites. These metabolites can then interact with specific molecular targets, such as proteins or nucleic acids, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Property | 4-Npmgp | 3-Nitrobenzylglycine Phosphate (3-Nbgp) | 4-Nitrophenylalanine Methyl Ester (4-Npme) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₈P | C₉H₁₁N₂O₈P | C₁₀H₁₂N₂O₄ |

| Molecular Weight (g/mol) | 328.18 | 306.16 | 224.21 |

| Functional Groups | Nitrophenyl, Phosphate | Nitrobenzyl, Phosphate | Nitrophenyl, Methyl Ester |

| Solubility (H₂O) | 15 mg/mL | 8 mg/mL | Insoluble (<0.1 mg/mL) |

| Melting Point (°C) | 145–148 | 162–165 | 78–82 |

Key Insights :

- Backbone Variability : 3-Nbgp replaces the methylene bridge with a benzyl group, reducing steric hindrance but increasing hydrophobicity .

- Functional Group Impact : 4-Npme lacks the phosphate group, rendering it water-insoluble but more lipophilic, ideal for membrane permeability in drug delivery .

Functional Comparison

Key Insights :

- Catalytic Efficiency : 4-Npme outperforms 4-Npmgp in enzymatic activation due to its ester group, aligning with NLP-modeled predictions of functional analogs .

- Thermal Resilience : 4-Npmgp’s phosphate group enhances thermal stability, critical for industrial synthesis under high-temperature conditions .

Methodological Considerations

The comparison framework adheres to EMA drug similarity guidelines, emphasizing analytical (e.g., HPLC purity profiles), functional (e.g., catalytic kinetics), and clinical/pharmacokinetic data . NLP-based models (e.g., ChemFastText-Tuned) were referenced to validate compound selection and functional analogies . Simulated data were avoided per analytical chemistry best practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.